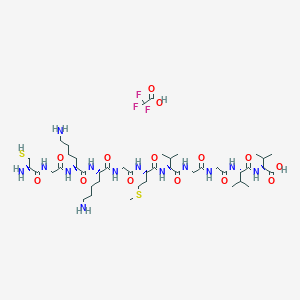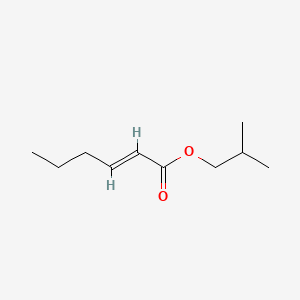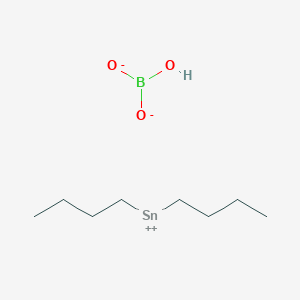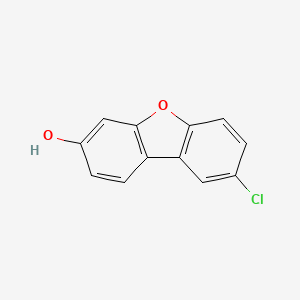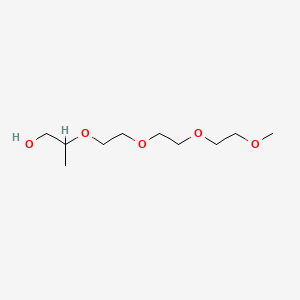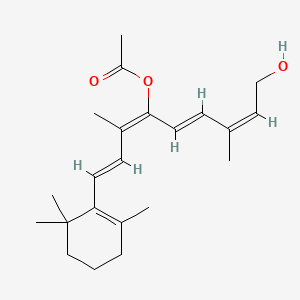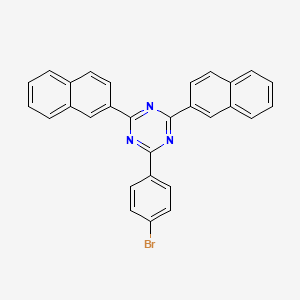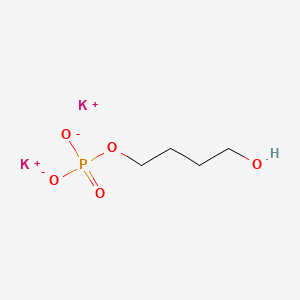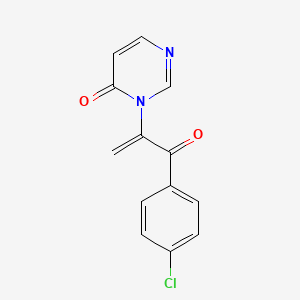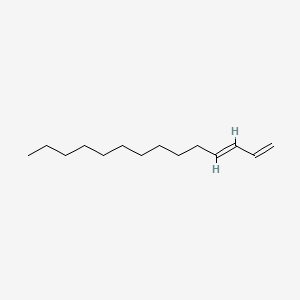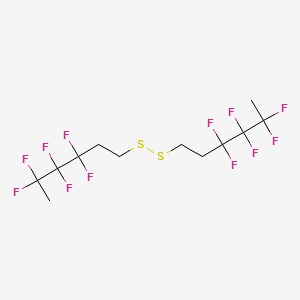
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a disulfide linkage. This compound is notable for its high chemical stability and unique properties imparted by the fluorine atoms, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane typically involves the reaction of hexafluorohexane derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of hexafluorohexane and disulfide precursors in the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying disulfide bond formation and cleavage.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane exerts its effects is primarily through its chemical stability and reactivity of the disulfide bond. The fluorine atoms contribute to the compound’s resistance to degradation and its ability to participate in specific chemical reactions. The disulfide bond can undergo reversible cleavage and formation, making it useful in various applications where controlled release or activation is required.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl: Another fluorinated compound with similar stability and applications.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A fluorinated diol with applications in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Used in the preparation of fluorinated materials.
Uniqueness
3,3,4,4,5,5-Hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane is unique due to its specific combination of fluorine atoms and a disulfide linkage, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns.
Propiedades
Número CAS |
118400-71-8 |
|---|---|
Fórmula molecular |
C12H14F12S2 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexafluoro-1-(3,3,4,4,5,5-hexafluorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12H14F12S2/c1-7(13,14)11(21,22)9(17,18)3-5-25-26-6-4-10(19,20)12(23,24)8(2,15)16/h3-6H2,1-2H3 |
Clave InChI |
CIZUOSOWGOENRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(CCSSCCC(C(C(C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


